molecular formula C22H16BrN3O4S B5062968 N-{[4-(1,3-benzoxazol-2-yl)-3-hydroxyphenyl]carbamothioyl}-3-bromo-4-methoxybenzamide

N-{[4-(1,3-benzoxazol-2-yl)-3-hydroxyphenyl]carbamothioyl}-3-bromo-4-methoxybenzamide

Cat. No.: B5062968
M. Wt: 498.4 g/mol
InChI Key: FOZCXPUAJSATIU-UHFFFAOYSA-N
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Description

N-{[4-(1,3-benzoxazol-2-yl)-3-hydroxyphenyl]carbamothioyl}-3-bromo-4-methoxybenzamide is a complex organic compound that belongs to the class of benzoxazole derivatives This compound is characterized by its unique structure, which includes a benzoxazole ring, a hydroxyphenyl group, and a bromomethoxybenzamide moiety

Preparation Methods

The synthesis of N-{[4-(1,3-benzoxazol-2-yl)-3-hydroxyphenyl]carbamothioyl}-3-bromo-4-methoxybenzamide involves multiple steps, typically starting with the preparation of the benzoxazole ring. One common synthetic route includes the reaction of 2-aminophenol with a suitable carboxylic acid derivative to form the benzoxazole core. This intermediate is then further reacted with 3-hydroxyphenyl isothiocyanate to introduce the carbamothioyl group. The final step involves the bromination and methoxylation of the benzamide moiety under controlled conditions .

Chemical Reactions Analysis

N-{[4-(1,3-benzoxazol-2-yl)-3-hydroxyphenyl]carbamothioyl}-3-bromo-4-methoxybenzamide undergoes various chemical reactions, including:

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and nucleophiles like ammonia or thiols. The major products formed depend on the specific reaction conditions and reagents used.

Scientific Research Applications

N-{[4-(1,3-benzoxazol-2-yl)-3-hydroxyphenyl]carbamothioyl}-3-bromo-4-methoxybenzamide has several scientific research applications:

Mechanism of Action

The mechanism of action of N-{[4-(1,3-benzoxazol-2-yl)-3-hydroxyphenyl]carbamothioyl}-3-bromo-4-methoxybenzamide involves its interaction with specific molecular targets. The benzoxazole ring is known to interact with various enzymes and proteins, potentially inhibiting their activity. The hydroxyphenyl group can form hydrogen bonds with target molecules, enhancing its binding affinity. The bromomethoxybenzamide moiety may also contribute to its overall biological activity by interacting with hydrophobic pockets in proteins .

Comparison with Similar Compounds

N-{[4-(1,3-benzoxazol-2-yl)-3-hydroxyphenyl]carbamothioyl}-3-bromo-4-methoxybenzamide can be compared with other benzoxazole derivatives, such as:

  • N-{[4-(1,3-benzoxazol-2-yl)phenyl]carbamothioyl}-4-methoxybenzamide
  • N-{[4-(1,3-benzoxazol-2-yl)-3-hydroxyphenyl]carbamothioyl}-3-chloro-4-methoxybenzamide
  • N-{[4-(1,3-benzoxazol-2-yl)phenyl]carbamothioyl}-4-(propan-2-yl)benzamide

These compounds share similar structural features but differ in their substituents, which can significantly impact their chemical and biological properties. The presence of different substituents, such as bromine, chlorine, or isopropyl groups, can influence their reactivity, solubility, and interaction with biological targets .

Properties

IUPAC Name

N-[[4-(1,3-benzoxazol-2-yl)-3-hydroxyphenyl]carbamothioyl]-3-bromo-4-methoxybenzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C22H16BrN3O4S/c1-29-18-9-6-12(10-15(18)23)20(28)26-22(31)24-13-7-8-14(17(27)11-13)21-25-16-4-2-3-5-19(16)30-21/h2-11,27H,1H3,(H2,24,26,28,31)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FOZCXPUAJSATIU-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=C(C=C(C=C1)C(=O)NC(=S)NC2=CC(=C(C=C2)C3=NC4=CC=CC=C4O3)O)Br
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C22H16BrN3O4S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

498.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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